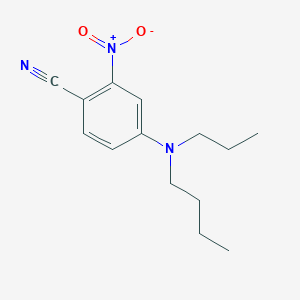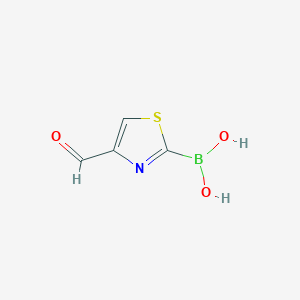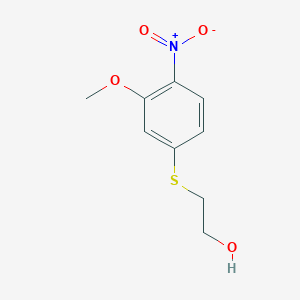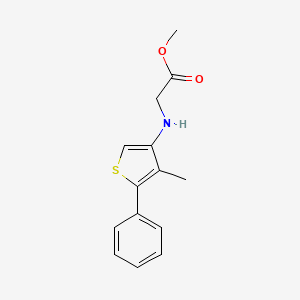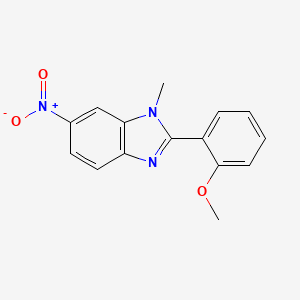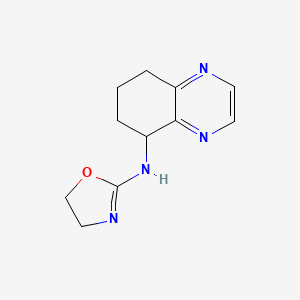
N-(5,6,7,8-tetrahydroquinoxalin-5-yl)-4,5-dihydro-1,3-oxazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5,6,7,8-tetrahydroquinoxalin-5-yl)-4,5-dihydro-1,3-oxazol-2-amine is a complex organic compound with a unique structure that combines elements of quinoxaline and oxazoline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6,7,8-tetrahydroquinoxalin-5-yl)-4,5-dihydro-1,3-oxazol-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable quinoxaline derivative with an appropriate oxazoline precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards. The use of automated systems and advanced analytical techniques ensures that the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5,6,7,8-tetrahydroquinoxalin-5-yl)-4,5-dihydro-1,3-oxazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline and oxazoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced quinoxaline and oxazoline compounds.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxaline and oxazoline derivatives with hydroxyl, carbonyl, or carboxyl groups, while reduction reactions may produce amine or alcohol derivatives.
Applications De Recherche Scientifique
N-(5,6,7,8-tetrahydroquinoxalin-5-yl)-4,5-dihydro-1,3-oxazol-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the development of new materials, such as polymers and coatings, with specific properties.
Mécanisme D'action
The mechanism of action of N-(5,6,7,8-tetrahydroquinoxalin-5-yl)-4,5-dihydro-1,3-oxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
N-(5,6,7,8-tetrahydroquinoxalin-5-yl)-4,5-dihydro-1,3-oxazol-2-amine can be compared with other similar compounds, such as:
Quinoxaline derivatives: These compounds share the quinoxaline core structure and may have similar chemical and biological properties.
Oxazoline derivatives: These compounds contain the oxazoline ring and may exhibit similar reactivity and applications.
Hybrid compounds: Other hybrid compounds that combine elements of quinoxaline and oxazoline may have comparable properties and uses.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties that are not found in other similar compounds.
Propriétés
Formule moléculaire |
C11H14N4O |
|---|---|
Poids moléculaire |
218.26 g/mol |
Nom IUPAC |
N-(5,6,7,8-tetrahydroquinoxalin-5-yl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C11H14N4O/c1-2-8-10(13-5-4-12-8)9(3-1)15-11-14-6-7-16-11/h4-5,9H,1-3,6-7H2,(H,14,15) |
Clé InChI |
RBDNHFXUULLMLD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=NC=CN=C2C1)NC3=NCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


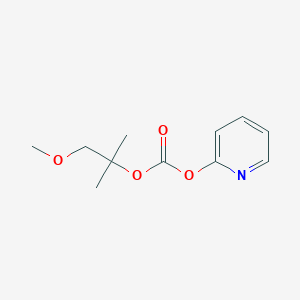
![(4-Chlorothieno[3,2-c]pyridin-7-yl)methanol](/img/structure/B13877925.png)
